1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;2-carboxyphenolate
Description
Historical Context of Dequalinium (B1207927) and Salicylate (B1505791) Research
The scientific journey of both dequalinium and salicylate is rich and has evolved significantly over time, leading to the investigation of their combined form, dequalinium salicylate.
Early Research and Recognition of Dequalinium as an Antimicrobial Agent
Dequalinium was first recognized for its antiseptic and disinfectant properties in the 1950s. drugbank.com As a quaternary ammonium (B1175870) compound, it possesses a cationic structure with two aminoquinaldinium rings. drugbank.com Early clinical reports in the mid-1950s highlighted its local antibacterial action. gorm.com.tr Its antimicrobial activity extends to both gram-positive and gram-negative bacteria, as well as fungi and protozoa. drugbank.comnih.gov Research has shown that dequalinium exerts its effects through multiple mechanisms, including disrupting bacterial cell permeability, denaturing proteins involved in cellular respiration and glycolysis, and inhibiting ATP synthesis. drugbank.comnih.gov
Evolution of Salicylate Research beyond Anti-Inflammatory Properties
The history of salicylates dates back centuries, with remedies from willow bark being used to treat fever and rheumatic conditions since at least 1763. nih.gov The active compound, salicin, was first isolated in the 1820s, and salicylic (B10762653) acid was synthesized in 1852. nih.govsciencehistory.org While initially recognized for its anti-inflammatory, analgesic, and antipyretic properties, research into salicylates has expanded. nih.govunair.ac.id Studies have explored their effects on various cellular processes, and it's known that salicylic acid can inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins (B1171923). researchgate.netncats.io More recent research has delved into the multiple molecular targets of salicylic acid and its derivatives, suggesting a broader range of pharmacological activities beyond its classic anti-inflammatory role. frontiersin.org
Origin and Early Academic Investigations of Dequalinium Salicylate
The combination of dequalinium and salicylic acid into dequalinium salicylate was a logical step to potentially harness the properties of both components. Dequalinium salicylate possesses both antibacterial activity, attributed to the dequalinium moiety, and anti-inflammatory activity from the salicylic acid component. ncats.io The salicylic acid in the compound acts by inhibiting COX-1 and COX-2 enzymes, thereby reducing the formation of prostaglandins and thromboxanes. ncats.io This dual-action potential has made it a subject of academic and research interest.
Relevance of Quaternary Ammonium Compounds in Medicinal Chemistry Research
Quaternary ammonium compounds (QACs) are a significant class of molecules in medicinal chemistry, primarily due to their potent antimicrobial properties. nih.govelsevierpure.comsrce.hr Their molecular structure, featuring a positively charged nitrogen atom bonded to four organic groups, makes them effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. nih.govmdpi.com The antimicrobial action of QACs is influenced by factors such as the length of their N-alkyl chain. nih.gov Beyond their antimicrobial use, research has explored the application of QACs in various biomedical materials and their potential as anticancer and antiviral agents. nih.govmdpi.com The development of new QACs, including those derived from natural products, is an active area of research aimed at overcoming microbial resistance. srce.hr
Synergistic Research Potential of Dequalinium and Salicylate Moieties within the Compound
The compound dequalinium salicylate is designed to leverage the distinct properties of its two core components. The dequalinium cation provides broad-spectrum antimicrobial activity, while the salicylate anion offers anti-inflammatory effects. ncats.io This combination suggests a potential for synergistic action, where the compound could simultaneously address infection and the associated inflammation. Research into similar combination therapies has shown that such approaches can be beneficial. nih.gov The investigation into dequalinium salicylate is therefore driven by the hypothesis that its dual functionality could offer advantages in treating certain conditions where both infection and inflammation are present.
Significance of Investigating Multi-Targeted Antimicrobials in Research
The rise of antimicrobial resistance is a major global health concern, necessitating the development of new and effective therapeutic strategies. nih.govnih.govfrontiersin.org Multi-targeted antimicrobials, which act on multiple cellular pathways or targets, are a promising approach to combat resistance. nih.govnih.govmdpi.com By having multiple mechanisms of action, these agents can be more robust against the development of resistance, which often arises from mutations in a single target. nih.gov Research has shown that many successful, long-established antibiotics naturally have multiple targets. nih.govacs.org Therefore, the intentional design and investigation of multi-targeted compounds like dequalinium salicylate are of significant importance in the ongoing effort to develop next-generation antimicrobials. mdpi.commdpi.com
Cyclooxygenase (COX-1 and COX-2) Inhibition and Prostaglandin Synthesis Modulation
Salicylate's role in the cyclooxygenase (COX) pathway is nuanced and distinct from that of its precursor, acetylsalicylic acid (aspirin). While aspirin irreversibly inhibits COX enzymes through acetylation, salicylate is a comparatively weak inhibitor of COX activity in vitro. pnas.orgresearchgate.net Its primary anti-inflammatory effect in this context stems from its ability to suppress the expression of the inducible COX-2 enzyme at the transcriptional level. pnas.orgelifesciences.org By inhibiting COX-2 induction, salicylate effectively reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain. pnas.org
This mechanism of action explains why salicylate, despite its poor direct enzymatic inhibition, demonstrates comparable anti-inflammatory and analgesic properties to aspirin. pnas.orgresearchgate.net Sodium salicylate has been shown to inhibit the release of prostaglandin E2 (PGE2) in a concentration-dependent manner, an effect independent of NF-κB activation or COX-2 transcription or translation. nih.gov The inhibition of COX-2 activity by sodium salicylate is more pronounced at lower concentrations of arachidonic acid and the inhibitor can be displaced by higher concentrations of the substrate. nih.gov
AMP-Activated Protein Kinase (AMPK) Activation Studies
Salicylate has been identified as a direct activator of AMP-activated protein kinase (AMPK), a crucial enzyme in the regulation of cellular energy homeostasis. nih.govnyu.edunih.gov This activation is considered a key mechanism underlying some of the beneficial metabolic effects observed with salicylate-containing compounds. nyu.eduacu.edu.au Salicylate's activation of AMPK is independent of changes in the cellular AMP:ATP ratio, indicating a direct interaction with the enzyme complex. nih.gov
A primary mechanism by which salicylate activates AMPK is through the inhibition of the dephosphorylation of a critical threonine residue, Thr-172, on the catalytic α subunit of AMPK. nih.govnyu.edu Phosphorylation at Thr-172 is essential for AMPK activity, and by preventing its dephosphorylation, salicylate effectively locks the enzyme in an active state. nih.govscbt.com This protective effect against dephosphorylation is a key feature of salicylate's direct activation of AMPK. nih.gov
Research has shown that salicylate binds directly to the AMPK heterotrimeric complex at an allosteric site. nih.govnih.gov This binding site, termed the allosteric drug and metabolite (ADaM) site, is the same location where the synthetic AMPK activator A-769662 binds. nih.govmdpi.com Salicylate acts as a partial agonist at this site; it produces a modest activation on its own but can antagonize the more substantial activation induced by A-769662. nih.gov The binding of salicylate to this site not only causes a conformational change that leads to allosteric activation but also contributes to the inhibition of Thr-172 dephosphorylation. nih.govnyu.edu
NF-κB Pathway Modulation Research (IKKβ inhibition)
Salicylate is known to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.govnih.gov One of the key mechanisms in this modulation is the inhibition of the IκB kinase β (IKKβ). nih.gov IKKβ is an essential enzyme for the activation of NF-κB. By inhibiting IKKβ, salicylate prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This action ultimately blocks the translocation of NF-κB to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes. nih.gov It has been demonstrated that aspirin and certain salicylates inhibit NF-κB activation by blocking the ATP binding site of IKKβ. nih.gov
CBP/p300 Lysine Acetyltransferase Inhibition Studies
Recent research has uncovered another significant molecular target for salicylate: the lysine acetyltransferases CBP and p300. elifesciences.orgnih.govnih.gov These enzymes are transcriptional co-activators that play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins. elifesciences.orgnih.govnih.gov Salicylate has been shown to specifically inhibit the acetyltransferase activity of CBP and p300. elifesciences.orgnih.govnih.gov
The inhibitory action of salicylate on CBP/p300 is achieved through direct competition with acetyl-coenzyme A (acetyl-CoA) at the enzyme's catalytic site. elifesciences.orgnih.govnih.gov Kinetic analyses have revealed that salicylate acts as a competitive inhibitor with respect to acetyl-CoA, while being a noncompetitive inhibitor with respect to the histone substrate. elifesciences.orgnih.gov This suggests that salicylate binds to the acetyl-CoA binding pocket or a nearby site on CBP and p300, thereby preventing the transfer of the acetyl group to lysine residues on target proteins. elifesciences.orgnih.gov This novel mechanism highlights an epigenetic regulatory role for salicylate. nih.gov
An in-depth examination of the molecular interactions of Dequalinium Salicylate reveals a compound with multifaceted effects on cellular machinery. This article focuses exclusively on the specific molecular mechanisms of action as outlined, providing a detailed analysis based on current scientific research.
Structure
2D Structure
Properties
CAS No. |
16022-70-1 |
|---|---|
Molecular Formula |
C37H45N4O3+ |
Molecular Weight |
593.8 g/mol |
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;2-carboxyphenolate |
InChI |
InChI=1S/C30H38N4.C7H6O3/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;8-6-4-2-1-3-5(6)7(9)10/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;1-4,8H,(H,9,10)/p+1 |
InChI Key |
KIQDGIBPMHOGMD-UHFFFAOYSA-O |
Isomeric SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decalinium salycilate; Dequalinium salicylate. |
Origin of Product |
United States |
Preclinical Antimicrobial Activity and Spectrum of Research
Broad-Spectrum Activity in In Vitro Studies
Dequalinium (B1207927) exhibits a wide antimicrobial spectrum, effectively inhibiting the growth of and killing various microorganisms. Research has consistently shown its activity against clinically relevant pathogens. drugbank.comnih.gov As with many quaternary ammonium (B1175870) compounds, gram-positive bacteria tend to be more susceptible to dequalinium than gram-negative bacteria. drugbank.comnih.gov
Dequalinium has demonstrated significant in vitro activity against a variety of gram-positive bacteria. This includes species that are common causes of infections. For instance, studies have reported its effectiveness against Streptococcus pyogenes, a bacterium responsible for streptococcal pharyngitis. researchgate.netnih.gov Research has established Minimum Inhibitory Concentrations (MICs) for several key gram-positive pathogens.
Interactive Data Table: In Vitro Activity of Dequalinium Against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Streptococcus pyogenes | ATCC 19615 | 0.39 researchgate.net |
| Staphylococcus aureus | Clinical Isolates | 1 - 4 mdpi.com |
| Enterococcus faecalis | Clinical Isolates | Data not specified |
The efficacy of dequalinium extends to gram-negative bacteria, although higher concentrations may be required compared to gram-positive species. drugbank.com In vitro studies have confirmed its activity against organisms such as Escherichia coli. nih.gov However, some species, like Proteus mirabilis, have shown resistance. drugbank.comnih.gov
Interactive Data Table: In Vitro Activity of Dequalinium Against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | Clinical Isolates | Data not specified |
| Pseudomonas aeruginosa | Clinical Isolates | Data not specified |
Dequalinium possesses notable fungicidal activity against various yeasts and fungi. drugbank.comwikipedia.org Its effectiveness against Candida albicans, a common cause of fungal infections, has been well-documented, with some studies indicating it is the most sensitive Candida species. researchgate.netnih.gov
Interactive Data Table: In Vitro Activity of Dequalinium Against Yeast and Fungi
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | Clinical Isolates | 0.5 - 2.0 researchgate.net |
The antimicrobial spectrum of dequalinium also includes protozoa. drugbank.com Research has demonstrated its in vitro activity against Trichomonas vaginalis, a protozoan parasite responsible for the sexually transmitted infection trichomoniasis. nih.govnih.gov
Interactive Data Table: In Vitro Activity of Dequalinium Against Protozoa
| Protozoan Species | Strain | MIC (µg/mL) |
| Trichomonas vaginalis | Clinical Isolates | 28.8 - 400 nih.gov |
Kinetics of Bactericidal and Fungicidal Effects
The antimicrobial action of dequalinium is characterized by its rapid onset. In vitro studies have consistently shown that the bactericidal and fungicidal effects of dequalinium occur within a short time frame, typically between 30 to 60 minutes of exposure. drugbank.comnih.gov This rapid action is a result of its mechanism, which involves the swift disruption of the microbial cell membrane, leading to a loss of essential cellular components and enzyme activity, ultimately resulting in cell death. bashh.org More detailed investigations using time-kill curve analysis would provide a more granular understanding of the concentration-dependent killing rate of dequalinium against various pathogens. uem.brnih.govresearchgate.net
Antiviral Activity Research
The potential antiviral properties of dequalinium and salicylates have been a subject of scientific inquiry.
Dequalinium: Research has indicated that dequalinium may possess antiviral properties. drugbank.com For instance, it has been shown to bind to the membrane-proximal external region (MPER) of the spike envelope of the human immunodeficiency virus (HIV-1). drugbank.comnih.gov As a quaternary ammonium compound, its activity against enveloped viruses, which have a lipid membrane, is plausible due to its membrane-disrupting mechanism of action. nih.govnews-medical.net However, its efficacy against non-enveloped viruses may be limited. sysrevpharm.org
Salicylate (B1505791): The salicylate component of dequalinium salicylate also has independently researched antiviral activities. Studies have explored the effects of salicylates, including acetylsalicylic acid (aspirin), against a range of viruses. Research has suggested that salicylates can inhibit the replication of influenza viruses in vitro. nih.gov More recently, the antiviral potential of salicylic (B10762653) acid against SARS-CoV-2 has been investigated, with studies showing it can suppress viral replication in cell cultures. nih.gov The proposed mechanisms for the antiviral effects of salicylates are varied and may involve the modulation of host-cell pathways that viruses exploit for replication. nih.gov
Studies against Human Immunodeficiency Virus Type 1 (HIV-1) (MPER domain binding)
The membrane-proximal external region (MPER) of the HIV-1 envelope glycoprotein is a target for broadly neutralizing antibodies and a key focus in vaccine design nih.govnih.gov. However, based on available research, there are no specific studies detailing the interaction or binding of dequalinium salicylate to the MPER domain of HIV-1.
Studies against SARS-CoV-2 and Coronaviruses
In vitro research has demonstrated that dequalinium chloride, a salt of dequalinium, possesses significant virucidal activity against SARS-CoV-2 nih.gov. Studies evaluating various oral antiseptic solutions found that formulations containing dequalinium chloride could reduce viral infectivity to undetectable levels nih.gov. The mechanism is believed to involve the disruption of the viral envelope, a feature common to coronaviruses.
Anti-Biofilm Activity Research
Dequalinium has shown significant efficacy in disrupting bacterial biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously difficult to treat. Research has particularly focused on its effect against biofilms formed by Gardnerella species, which are associated with bacterial vaginosis nih.govresearchgate.netfao.org.
In vitro studies using microtiter plate assays demonstrated that dequalinium chloride (DQC) was highly effective in destroying biofilms of BV-associated Gardnerella biotypes, affecting both their biomass and metabolic activity nih.govresearchgate.net. The disruption of the biofilm architecture was also observed through scanning electron microscopy nih.gov. Research indicates that DQC can reduce the metabolism and/or biomass of these biofilms by at least 50% at a concentration of 8.11 µg/mL nih.gov.
**Table 1: In Vitro Anti-Biofilm Efficacy of Dequalinium Chloride (DQC) against *Gardnerella spp.***
| Parameter | Concentration | Effect | Source |
|---|---|---|---|
| Metabolic/Biomass Reduction | 8.11 µg/mL | ≥ 50% reduction (EC50) | nih.gov |
| Metabolic/Biomass Reduction | 25.64 µg/mL | 80% reduction | nih.gov |
Mechanisms of Antimicrobial Resistance Development and Dequalinium Salicylate
The development of antimicrobial resistance is a critical concern in medicine. Dequalinium's profile in this regard is multifaceted, involving its intrinsic properties and the specific action of the salicylate component.
Investigation of Resistance Occurrence in Laboratory Settings
Research suggests that dequalinium may play a role in slowing the evolution of antibiotic resistance. A drug, identified as dequalinium chloride (DEQ), was found to significantly reduce the capacity of bacteria to develop resistance in laboratory cultures and animal models tripuratimes.com. Termed an "evolution-slowing drug," DEQ was shown to decrease the rate at which new gene mutations arise in bacteria like E. coli when co-administered with antibiotics such as ciprofloxacin tripuratimes.com. Notably, bacteria did not develop resistance to DEQ itself, and the mutation-slowing effect was achieved at low concentrations tripuratimes.com.
Analysis of Multiple Modes of Action Mitigating Resistance
The low likelihood of resistance development to dequalinium is attributed to its multiple mechanisms of action researchgate.netnih.gov. Unlike antibiotics that often have a single, specific target, dequalinium acts on various cellular components simultaneously.
Key Mechanisms of Dequalinium:
Cell Membrane Disruption: It is electrostatically attracted to the microbial cell membrane, disturbing the bilayer structure and increasing permeability. This leads to the leakage of essential intracellular components and eventual cell death nih.govpatsnap.comdrugbank.com.
Enzyme Inhibition: Dequalinium can inhibit essential membrane-bound enzymes involved in cellular respiration and metabolism, hindering energy production nih.govpatsnap.com.
Protein Denaturation: It interferes with ribosomal protein synthesis by denaturing proteins essential for glycolysis and the respiratory chain nih.govdrugbank.com.
DNA Interaction: The compound can intercalate between DNA base pairs, which obstructs DNA replication and transcription, thereby halting microbial proliferation patsnap.com.
This multi-targeted approach means that a microorganism would need to develop multiple simultaneous mutations to overcome its effects, making the emergence of resistance a rare event researchgate.net.
Table 2: Summary of Dequalinium's Modes of Action
| Cellular Target | Mechanism of Action | Consequence | Source |
|---|---|---|---|
| Cell Membrane | Disturbs phospholipid bilayer, increases permeability | Leakage of ions, nucleotides; cell lysis | nih.govpatsnap.comdrugbank.com |
| Metabolic Enzymes | Inhibition of respiratory and metabolic enzymes | Depletion of cellular energy (ATP) | nih.govpatsnap.comdrugbank.com |
| Proteins | Denaturation of key proteins (e.g., ribosomal) | Disruption of protein synthesis and metabolism | nih.govdrugbank.com |
| Nucleic Acids | Intercalation between DNA base pairs | Halts DNA replication and transcription | patsnap.com |
Role of Salicylate in Bacterial Drug Export Systems (e.g., MarR Regulon Induction)
The salicylate component of dequalinium salicylate has a distinct and well-researched role in bacterial resistance mechanisms, particularly through the induction of the multiple antibiotic resistance (mar) regulon in bacteria like Escherichia coli nih.govtandfonline.comresearchgate.net.
The marRAB operon is a genetic locus that controls resistance to multiple antibiotics nih.govnih.gov. Its expression is typically suppressed by the MarR protein. Salicylate acts as an inducer by binding to the MarR repressor, preventing it from binding to the mar operator region tandfonline.comnih.gov. This derepression leads to the transcription of the marRAB operon nih.govresearchgate.net.
Effects of Salicylate-Induced MarA Expression:
Increased Efflux: The resulting MarA protein activates the transcription of genes encoding multidrug efflux pumps, such as the AcrAB-TolC system, which actively export antibiotics out of the bacterial cell tandfonline.com.
Decreased Permeability: MarA expression leads to a reduction in outer membrane porins (like OmpF), decreasing the influx of antibiotics and other harmful compounds into the cell nih.govtandfonline.comresearchgate.net.
Studies have shown that growing wild-type E. coli in the presence of sodium salicylate (5.0 mM) results in a 5 to 10-fold increase in RNA that hybridizes with a mar-specific probe nih.govresearchgate.netdntb.gov.ua. This induction of the mar operon by salicylate can result in a temporary, phenotypic resistance to a range of antibiotics, including ampicillin, tetracyclines, and chloramphenicol nih.govtandfonline.com.
Preclinical Research on Other Biological Activities
Anticancer Activity Research
Dequalinium (B1207927) salicylate (B1505791), a lipophilic cation, has demonstrated notable anticancer properties in various preclinical studies. Its ability to selectively accumulate in the mitochondria of cancer cells forms the basis of its antitumor activity. nih.gov Research has explored its efficacy in different cancer models, focusing on its cytotoxic effects, impact on cellular signaling, and ability to induce programmed cell death.
Dequalinium has shown significant cytotoxic effects against human leukemia cells. nih.gov Studies on the human acute promyelocytic leukemia NB4 cell line revealed that dequalinium-induced cytotoxicity is linked to an early disturbance in mitochondrial function and the induction of oxidative stress. nih.govnih.gov The compound was found to induce a concentration-dependent increase in reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels in NB4 cells. nih.gov In contrast, K562 leukemia cells, which have higher baseline GSH levels, exhibited greater resistance to the cytotoxic effects of dequalinium. nih.gov
Table 1: Cytotoxic Effects of Dequalinium in Human Leukemia Cells
| Cell Line | Key Findings | Reference |
|---|---|---|
| NB4 | Dequalinium induces cytotoxicity through mitochondrial dysfunction and oxidative stress. nih.gov | nih.gov |
| NB4 | Shows concentration-dependent decrease in GSH and increase in ROS. nih.gov | nih.gov |
| K562 | Exhibits resistance to dequalinium, associated with higher GSH levels. nih.gov | nih.gov |
Dequalinium has been shown to modulate critical signaling pathways involved in cancer cell survival and proliferation, namely the Raf/MEK/ERK1/2 and PI3K/Akt pathways. nih.gov In NB4 leukemia cells, dequalinium downregulates both of these signaling cascades, contributing to its cytotoxic effects. nih.gov The mechanism of this downregulation may be mediated by the redox regulation of Akt. nih.gov Furthermore, dequalinium demonstrates a synergistic effect when used in combination with specific inhibitors of these pathways. nih.gov In K562 cells, which are more resistant to dequalinium-induced apoptosis, inhibition of the Raf/MEK/ERK pathway enhances the pro-apoptotic effects of dequalinium, particularly when combined with the Bcr-Abl tyrosine kinase inhibitor, imatinib. nih.gov This suggests that the Raf/MEK/ERK pathway plays a role in the survival of K562 cells and their resistance to dequalinium. nih.gov
Table 2: Impact of Dequalinium on Signaling Pathways
| Cell Line | Pathway Affected | Observed Effect | Reference |
|---|---|---|---|
| NB4 | Raf/MEK/ERK1/2 | Downregulation | nih.gov |
| NB4 | PI3K/Akt | Downregulation | nih.gov |
| K562 | Raf/MEK/ERK1/2 | Downregulation | nih.gov |
| K562 | PI3K/Akt | Downregulation | nih.gov |
A key mechanism of dequalinium's anticancer activity is the induction of apoptosis, or programmed cell death. nih.govnih.gov In NB4 human leukemia cells, the downregulation of the Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways by dequalinium leads to cell death by apoptosis and/or necrosis. nih.gov In the more resistant K562 leukemia cells, while high concentrations of dequalinium lead to necrosis, its ability to induce apoptosis is enhanced when combined with inhibitors of the Bcr-Abl protein or the Raf/MEK/ERK pathway. nih.gov This highlights the potential of dequalinium in combination therapies to overcome resistance to apoptosis in cancer cells. nih.gov
Preclinical studies have revealed that dequalinium can modulate the tumor microenvironment by affecting macrophage activity, which in turn impacts tumor metastasis. nih.govbohrium.comnih.gov In a study involving colon carcinoma, it was observed that local radiation therapy, while targeting the tumor, could inadvertently promote metastasis by increasing the recruitment of macrophages to the tumor site. nih.govbohrium.com Dequalinium was found to counteract this effect by reducing macrophage motility and inhibiting their infiltration into irradiated tumors. nih.govnih.gov This action of dequalinium on host cells, in addition to its direct effects on tumor cells, contributes to a reduction in the extent of metastasis in locally irradiated mice. nih.govnih.gov
Dequalinium has been identified as a potent blocker of small conductance Ca2+-activated K+ (SKCa) channels. nih.gov These channels are involved in various physiological processes, and their inhibition can have significant cellular effects. nih.gov Structure-activity relationship studies have shown that the bis-quinolinium structure of dequalinium is important for its blocking activity on SKCa channels. nih.gov While the direct link between SKCa channel inhibition and the anticancer effects of dequalinium is still under investigation, the modulation of ion channel activity represents another facet of its biological activity.
The in vivo anticancer efficacy of dequalinium has been evaluated in rodent models of colon carcinoma. In a study using the W163 rat colon carcinoma isograft model, dequalinium chloride significantly inhibited both primary tumor growth and tumor recurrence after surgical resection. nih.gov At sublethal doses, it reduced primary tumor growth to 60% of controls and recurrent tumor growth to 50% of controls. nih.gov This suggests that targeting carcinoma mitochondria with lipophilic cationic compounds like dequalinium could be a promising therapeutic strategy for colorectal carcinoma. nih.gov While there is extensive research on xenograft models for bladder cancer, specific studies evaluating the efficacy of dequalinium salicylate in mouse bladder carcinoma xenograft models were not identified in the reviewed literature. nih.govoncotarget.comnih.gov
Table 3: In Vivo Efficacy of Dequalinium in a Rat Colon Carcinoma Model
| Animal Model | Treatment | Outcome | Reference |
|---|---|---|---|
| Wistar/Furth rats with W163 colon carcinoma isografts | Dequalinium chloride | Significant inhibition of primary and recurrent tumor growth. nih.gov | nih.gov |
Epigenetic Regulation via CBP/p300 Inhibition in Leukemia Models
Emerging evidence has highlighted the role of the salicylate component of dequalinium salicylate in epigenetic regulation, particularly through the inhibition of CREB-binding protein (CBP) and p300. nih.gov These two closely related histone acetyltransferases (HATs) are crucial in regulating gene expression and are implicated in the development of various cancers, including acute myeloid leukemia (AML). nih.govnih.govresearchgate.net
Studies have demonstrated that salicylate and its derivatives can directly inhibit the lysine acetyltransferase activity of CBP/p300. nih.govelifesciences.orgnih.gov This inhibition occurs through competition with acetyl-Coenzyme A at the catalytic site of these enzymes. nih.govnih.gov By blocking the acetylation of histone and non-histone proteins, salicylate can induce significant changes in gene transcription. nih.govnih.gov
In the context of leukemia, particularly AML, the inhibition of CBP/p300 has shown therapeutic potential. nih.govnih.gov Research in murine models has established a role for CBP and p300 in both the initiation and maintenance of AML. nih.govnih.gov Pharmacological inhibition of their acetyltransferase activity has been validated as a therapeutic strategy across a wide range of human AML subtypes in vitro. nih.govnih.gov This inhibition leads to growth retardation of leukemia cells by inducing transcriptional changes that trigger apoptosis and cell-cycle arrest. nih.govnih.govresearchgate.net Furthermore, inhibitors of CBP/p300 have been shown to decrease the clonogenic growth of primary AML patient samples. nih.govnih.gov
One study identified diflunisal, a drug with a salicylic (B10762653) acid substructure, as a more potent inhibitor of p300 than salicylate itself. nih.govnih.gov Both salicylate and diflunisal were found to suppress the growth of p300-dependent leukemia cell lines that express the AML1-ETO fusion protein, both in laboratory cell cultures and in animal models. nih.govnih.gov These findings underscore the potential of targeting CBP/p300 activity as a novel epigenetic approach for cancer therapy. nih.govnih.gov
Table 1: Effects of Salicylate on CBP/p300 Activity and Leukemia Cells
| Compound | Mechanism of Action | Effect on Leukemia Cells | Model System |
| Salicylate | Competitive inhibition of CBP/p300 acetyltransferase activity | Induces apoptosis and cell-cycle arrest; suppresses growth | Human AML cell lines, murine models, primary AML patient samples |
| Diflunisal | Potent inhibition of p300 acetyltransferase activity | Suppresses growth of p300-dependent leukemia cells | In vitro and in vivo models of AML1-ETO leukemia |
Neuroprotective and Neuromodulatory Research (Primarily Salicylate Component)
The salicylate component of dequalinium salicylate has been the focus of research into its effects on the nervous system, with studies exploring its potential for both neuroprotection and neuromodulation.
The aggregation of the protein alpha-synuclein is a key pathological feature of several neurodegenerative disorders, including Parkinson's disease. mdpi.comnih.govnih.gov Research has investigated the potential of various compounds to inhibit this aggregation process. nih.govnih.govnih.gov
Studies using the nematode Caenorhabditis elegans as a model for alpha-synuclein aggregation have shown that treatment with salicylate can reduce the number of alpha-synuclein aggregates. researchgate.net In these models, animals treated with 50 µM of salicylate demonstrated a reduction in these protein clumps. researchgate.net Interestingly, a synergistic effect was observed when a low dose of salicylate (5 µM) was combined with a low dose of metformin (150 µM), achieving a similar reduction in aggregation as the higher individual doses. researchgate.net This reduction in alpha-synuclein aggregates was also associated with an improvement in the motor capacity of the model organisms. researchgate.net These findings suggest that salicylate may have a role in mitigating the molecular processes that contribute to certain neurodegenerative diseases. researchgate.net
The salicylate component has been extensively studied for its effects on the auditory system in various animal models, including rats, cats, and guinea pigs. frontiersin.orgnih.govnih.govplos.org These studies have revealed complex and sometimes paradoxical effects on both the peripheral and central parts of the auditory pathway.
Peripherally, high doses of salicylate are known to affect the function of the outer hair cells in the cochlea, leading to a reduction in the neural output from the ear. frontiersin.orgnih.govnih.gov This can manifest as a temporary hearing loss. frontiersin.orgnih.gov
Centrally, however, the effects are more varied. Systemic administration of salicylate has been shown to increase sound-evoked activity in the auditory cortex in some animal models, despite the reduced input from the cochlea. frontiersin.orgnih.gov In guinea pigs, salicylate was found to significantly decrease spontaneous firing activity in the primary auditory cortex but increase it in the dorsocaudal area. plos.orgplos.org In cats, salicylate administration led to an increase in the spontaneous firing rate of low-spontaneous rate neurons and a decrease in that of high-spontaneous rate neurons in the primary auditory cortex. nih.gov
Furthermore, studies in mice have shown that the central effects of salicylate are not limited to the auditory system. nih.gov Increased calcium-related neuronal activity was observed in non-auditory brain structures such as the amygdala and the hypothalamus following systemic application of sodium salicylate, suggesting a more generalized alteration of neural activity. nih.gov
Table 2: Summary of Salicylate's Effects on the Auditory System in Animal Models
| Animal Model | Peripheral Effect | Central Effect (Auditory Cortex) | Other Central Effects |
| Rats | Reduced cochlear output | Increased amplitude of sound-evoked field potentials | Not specified |
| Cats | Not specified | Altered spontaneous firing rates (low-rate neurons increased, high-rate neurons decreased) | Not specified |
| Guinea Pigs | Not specified | Decreased spontaneous firing in primary auditory cortex; increased in dorsocaudal area | Not specified |
| Mice | Reduced cochlear hair cell function | Not specified | Increased neuronal activity in amygdala and hypothalamus |
Antiparasitic Activity Research (e.g., Plasmodium falciparum, Trichomonas vaginalis)
The dequalinium component has been investigated for its activity against various parasites, notably the malaria parasite Plasmodium falciparum and the protozoan Trichomonas vaginalis.
Research has shown that dequalinium is active against the blood stages of P. falciparum, the parasite responsible for the most severe form of malaria. researchgate.net In laboratory tests, dequalinium exhibited an IC₅₀ value of 55 nM, indicating its potency in inhibiting parasite growth. researchgate.net The proposed mechanisms of action include the compound accumulating in the parasite's mitochondria and inhibiting calmodulin and the membrane-bound ATPase of the parasitophorous vacuole. researchgate.net In animal studies, dequalinium was able to cure 40% of infected mice. researchgate.net
Dequalinium has also demonstrated activity against Trichomonas vaginalis, a common sexually transmitted protozoan parasite. nih.govresearchgate.netnih.gov It is known to have a broad spectrum of antimicrobial and fungicidal activity. nih.govresearchgate.net Due to its wide antimicrobial spectrum, dequalinium chloride is considered an effective option for the local therapy of various vaginal infections, including trichomoniasis. nih.gov
Table 3: Antiparasitic Activity of Dequalinium
| Parasite | In Vitro Activity | In Vivo Activity (Murine Model) | Proposed Mechanism of Action |
| Plasmodium falciparum | IC₅₀ value of 55 nM | Cured 40% of infected animals | Accumulation in mitochondria; inhibition of calmodulin and membrane-bound ATPase |
| Trichomonas vaginalis | Susceptible to dequalinium chloride | Not specified | Broad antimicrobial and antiprotozoal activity |
Mitochondrial Enzyme Mislocalization Rectification Research (e.g., AGT)
Research has explored the potential of dequalinium to correct the mislocalization of certain mitochondrial enzymes, specifically Alanine-glyoxylate aminotransferase (AGT). nih.gov AGT is a peroxisomal enzyme, and its deficiency or mislocalization can lead to Primary Hyperoxaluria Type I (PH1), a rare genetic disorder. nih.govplos.org
In some forms of PH1, a specific mutation (AGTP11LG170R) causes the AGT enzyme to be incorrectly trafficked to the mitochondria instead of the peroxisomes. nih.gov A study investigated whether dequalinium chloride could rectify this mislocalization. nih.gov The research found that treatment with dequalinium chloride inhibited the translocation of the mutant AGT into the mitochondria. nih.gov This inhibition subsequently allowed the enzyme to be correctly trafficked to the peroxisomes. nih.gov
These findings suggest that dequalinium can selectively block the import of the mutant AGT into mitochondria, potentially offering a therapeutic strategy for certain patients with PH1 by restoring the proper localization of this crucial enzyme. nih.gov
Structure Activity Relationship Sar Studies
Dequalinium (B1207927) Moiety SAR
The dequalinium cation, characterized by its two quinolinium rings linked by a polymethylene chain, has been the subject of various structural modifications to understand its interaction with biological targets, notably potassium channels.
The bisquinolinium structure of dequalinium is a critical feature for its activity. The presence of two quaternized nitrogen atoms, conferring a dicationic nature to the molecule, is fundamental. Studies on dequalinium analogues have demonstrated that the potency of these compounds as blockers of small conductance Ca2+-activated K+ (SKCa) channels is significantly influenced by the nature of the heterocyclic rings and the linker connecting them.
The linker connecting the two quinolinium rings also plays a significant role, primarily as a scaffold to position the two cationic heads at an appropriate distance. While the length of the alkyl chain is not strictly critical, modifications to its rigidity have been explored. Analogues with the flexible alkyl chain replaced by more rigid or semirigid groups containing aromatic rings (e.g., phenanthryl, fluorenyl, cis-stilbene) have been synthesized and tested. nih.gov The findings indicate that a wide variety of linker structures are tolerated, suggesting that the linker itself does not directly interact with the biological target. nih.gov The key function of the linker is to provide a support for the two quinolinium groups. nih.gov The intramolecular separation between the quinolinium rings afforded by these rigid linkers is not a critical determinant of activity, which may be due to the conformational mobility of the heterocyclic rings and the extensive delocalization of the positive charge. nih.gov
| Linker Type (X in CH2XCH2) | Relative Potency | Reference |
|---|---|---|
| Decamethylene (-(CH2)10-) | High | nih.gov |
| Phenanthryl | High | nih.gov |
| Fluorenyl | High | nih.gov |
| cis-Stilbene | High | nih.gov |
Quantitative structure-activity relationship (QSAR) studies have revealed a correlation between the electronic properties of dequalinium analogues and their biological activity. Specifically, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) has been identified as a key descriptor for the potency of these compounds as K+ channel blockers. nih.gov
A linear correlation has been established where a higher ELUMO value is associated with greater blocking potency. nih.gov This relationship suggests that the mechanism of action may involve a charge transfer from the biological target (the channel) to the dequalinium analogue. nih.gov A higher ELUMO indicates that the molecule is a better electron acceptor, facilitating this charge transfer. Other factors, such as the desolvation of the compound, which is important for the drug-channel interaction, may also be influenced by the electronic properties of the molecule. nih.gov
The blocking potency of a series of 13 analogues was shown to correlate with ELUMO according to the following equation: pEMR = 1.19(±0.21)ELUMO + 5.41(±1.05) nih.gov
| Electronic Property | Correlation with Potency | Proposed Mechanism | Reference |
|---|---|---|---|
| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Positive (Higher ELUMO, Higher Potency) | Charge transfer from channel to blocker | nih.gov |
| Partial Charge on Ring N atom | Correlated | Electrostatic interactions | nih.gov |
Salicylate (B1505791) Moiety SAR
The active moiety of salicylates is the salicylate anion. The carboxylic acid functional group is essential for its characteristic activities. The acidity of this group plays a crucial role in the potency and nature of the biological response.
Reducing the acidity of the carboxyl group, for instance, by converting it to the corresponding amide (salicylamide), leads to a notable change in the activity profile. While the analgesic action is retained, the anti-inflammatory properties are lost. This highlights the importance of the acidic nature of the carboxyl group for the anti-inflammatory effects of salicylates.
Furthermore, the relative positioning of the carboxylic acid and the phenolic hydroxyl group is critical. The activity is abolished if the hydroxyl group is moved to the meta or para position relative to the carboxyl group, indicating that the ortho-hydroxybenzoic acid arrangement is a strict requirement for the activity of salicylates.
| Structural Modification | Effect on Activity | Reference |
|---|---|---|
| Conversion of Carboxylic Acid to Amide (Salicylamide) | Retains analgesic action, loses anti-inflammatory properties | |
| Moving Phenolic Hydroxyl to meta or para position | Abolishes activity |
Effects of Substitutions on Carboxyl and Phenolic Hydroxyl Groups on Potency
The biological activity of salicylate-containing compounds is significantly influenced by modifications to the carboxyl and phenolic hydroxyl groups. Structure-activity relationship (SAR) studies reveal that both functional groups are crucial for activity, with the phenolic hydroxyl group often being indispensable.
Research into various derivatives of salicylic (B10762653) acid has shown that the phenolic hydroxyl group, in particular, is essential for the induction of cellular stress responses. nih.gov Compounds where this hydroxyl group was substituted failed to activate the hsp105 promoter, a marker for stress response, whereas substitutions on the carboxyl group did not eliminate this activity. nih.gov This underscores the critical role of the phenolic hydroxyl group in eliciting specific biological effects. nih.gov
Conversely, modifications to the carboxylic acid group can modulate potency and activity. For instance, the formation of amides from the carboxylic group can increase the ability of salicylic acid to suppress the expression of NF-κB dependent luciferase and inducible nitric oxide synthase. nih.gov Similarly, converting the carboxylic acid to an ester can also lead to more potent compounds. blogspot.com While reducing the acidity of the carboxyl group, such as in salicylamide, may retain analgesic properties, it can lead to a loss of anti-inflammatory action. youtube.com
Studies on the inhibition of beta-lactamase by salicylic acid analogs identified both the carboxyl and the adjoining hydroxyl group as the active centers. nih.gov These findings suggest that while both groups contribute to the molecule's activity, their relative importance can vary depending on the specific biological target.
| Modification | Functional Group | Effect on Potency/Activity | Biological Context | Reference |
|---|---|---|---|---|
| Substitution/Removal | Phenolic Hydroxyl (-OH) | Loss of activity | Induction of cellular stress response | nih.gov |
| Amidation | Carboxyl (-COOH) | Increased inhibitory activity | NFκB dependent luciferase expression | nih.gov |
| Esterification | Carboxyl (-COOH) | Increased potency | General activity | blogspot.com |
| Amidation (Salicylamide) | Carboxyl (-COOH) | Retains analgesic action, loses anti-inflammatory properties | Analgesic/Anti-inflammatory | youtube.com |
Influence of Phenolic Hydroxyl Group Position
The spatial arrangement of the functional groups on the benzene (B151609) ring of salicylic acid is a critical determinant of its biological activity. Specifically, the ortho-position of the phenolic hydroxyl group relative to the carboxyl group is essential.
Studies have demonstrated that altering the position of the hydroxyl group to the meta or para positions results in inactive compounds. youtube.com This strict positional requirement highlights the importance of the ortho-configuration for the molecule's pharmacological effects. The orientation of these two functional groups is crucial for inducing a stress response, further indicating that the specific chemical architecture is key to its interaction with biological targets. nih.gov
| Hydroxyl Group Position (Relative to Carboxyl Group) | Effect on Activity | Reference |
|---|---|---|
| Ortho (C2) | Active | youtube.com |
| Meta (C3) | Inactive | youtube.com |
| Para (C4) | Inactive | youtube.com |
Impact of Halogen and Aromatic Ring Substitutions on Activity
Substitutions on the aromatic rings of both the dequalinium and salicylate moieties play a significant role in modulating biological activity. The introduction of halogen atoms and modifications to the heterocyclic rings have been key areas of investigation in SAR studies.
For the salicylate portion, the addition of electron-withdrawing groups, such as chloro or nitro groups, to the phenol (B47542) ring has been shown to increase the potency of the compound as an analgesic and anti-inflammatory agent. blogspot.com Specifically, the substitution of a halogen atom on the aromatic ring can enhance both potency and toxicity. youtube.com For example, introducing a chlorine atom at the C-5 position of salicylic acid increases its ability to inhibit NF-κB activity. nih.gov This effect is additive when combined with amidation of the carboxylic group. nih.gov
In the context of dequalinium, a bis-quinolinium compound, the aromatic heterocyclic rings are optimal for its activity as a potassium channel blocker. nih.gov Replacing the quinolinium rings with other aromatic heterocycles such as pyridinium, acridinium, isoquinolinium, or benzimidazolium leads to a reduction in activity, though it is not entirely abolished. nih.gov This indicates that while various heterocyclic cations can block the channel, the quinoline (B57606) structure is superior. nih.gov Furthermore, the degree of charge delocalization within the heterocyclic system appears to be important, with a higher degree of delocalization correlating with greater potency. nih.gov
Quantitative structure-activity relationship (QSAR) analyses on dequalinium analogues have provided further insights. Studies on substitutions at the 4-position of the quinoline ring revealed a correlation between the blocking potency and the electronic properties of the substituent. nih.gov The potency was found to correlate with the partial charge on the ring nitrogen atom and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov A higher ELUMO was associated with a more potent analogue, which is consistent with a charge transfer interaction between the blocker and the potassium channel. nih.gov
| Compound Class | Substitution Type | Position | Effect on Activity/Potency | Reference |
|---|---|---|---|---|
| Salicylate | Halogen (e.g., Chlorine) | Aromatic Ring (C-5) | Enhances potency and toxicity; increases NF-κB inhibition | nih.govyoutube.com |
| Salicylate | Electron-withdrawing groups (e.g., Chloro, Nitro) | Phenol Ring | Increases analgesic and anti-inflammatory potency | blogspot.com |
| Dequalinium Analogue | Replacement of Quinolinium Ring (e.g., Pyridinium, Acridinium) | Core Heterocycle | Reduced activity | nih.gov |
| Dequalinium Analogue | Various Substituents (R4) | Quinoline Ring (C-4) | Potency correlates with electronic indices (e.g., ELUMO) | nih.gov |
Synthesis and Derivatization Research
Academic Synthesis Methods for Dequalinium (B1207927) Saltsbyjus.com
The synthesis of dequalinium salts, such as dequalinium chloride, has been approached through various academic and patented methods. A common synthetic route involves the reaction of 4-aminoquinaldine with a long-chain dihaloalkane.
One documented method starts with 4-aminoquinaldine and 1,10-diiododecane as the initial materials. The reaction is carried out in nitrobenzene as a solvent. This mixture is heated to temperatures between 150-160°C for approximately 6 hours. The resulting product is dequalinium iodide. Subsequently, the iodide salt can be converted to dequalinium chloride google.com.
An alternative pathway begins with 2-methyl-4-chloroquinoline, which is reacted with p-methoxybenzylamine to form an amination intermediate. This intermediate then undergoes a debenzylation reaction to yield 2-methyl-4-aminoquinaldine. This product is then reacted with 1,10-diiododecane to produce dequalinium iodide, which is further reacted with hydrochloric acid to obtain the final dequalinium chloride product google.com. This method is highlighted for avoiding the use of highly toxic solvents like nitrobenzene and operating under milder reaction conditions, making it more suitable for industrial-scale production google.com.
The synthesis of various analogues of dequalinium has also been a subject of academic research to investigate their structure-activity relationships, particularly as K+ channel blockers acs.org. These studies involve modifying the heterocyclic quinolinium rings or the length of the alkane chain to explore the impact on biological activity acs.org.
Academic Synthesis Methods for Salicylic (B10762653) Acid and its Derivativesresearchgate.net
Salicylic acid (2-hydroxybenzoic acid) is a crucial precursor in the synthesis of dequalinium salicylate (B1505791). The primary industrial and academic method for its synthesis is the Kolbe-Schmitt reaction byjus.commissouri.eduwikipedia.orgucla.eduyoutube.com.
The Kolbe-Schmitt reaction involves the carboxylation of phenol (B47542). The process begins with the treatment of phenol with a strong base, typically sodium hydroxide, to form sodium phenoxide byjus.comwikipedia.org. The sodium phenoxide is then heated with carbon dioxide under high pressure (around 100 atm) and temperature (approximately 125°C) byjus.comwikipedia.org. This results in the formation of sodium salicylate, which is subsequently treated with a strong acid, such as sulfuric acid, to yield salicylic acid byjus.comwikipedia.orgucla.edu. The mechanism proceeds via the nucleophilic addition of the phenoxide to carbon dioxide byjus.comwikipedia.org.
Salicylic acid possesses two reactive functional groups, a hydroxyl (-OH) group and a carboxylic acid (-COOH) group, which allows for the synthesis of a wide array of derivatives through reactions like esterification study.comwisc.edu.
Esterification of the Carboxylic Acid Group : Salicylic acid can act as an acid and react with an alcohol. For example, reacting salicylic acid with methanol in the presence of an acid catalyst (like concentrated sulfuric acid) produces methyl salicylate study.comma.eduuomustansiriyah.edu.iq. This reaction is reversible, so excess alcohol is often used to drive the equilibrium towards the product ma.eduuomustansiriyah.edu.iq.
Esterification of the Hydroxyl Group : Salicylic acid can also act as a phenol (an alcohol). Its hydroxyl group can react with a carboxylic acid or its derivative. A classic example is the reaction with acetic anhydride, catalyzed by a few drops of concentrated sulfuric acid, to produce acetylsalicylic acid (aspirin) study.comwisc.edusydney.edu.au. This reaction is much faster and tends to go to completion compared to direct esterification with acetic acid wisc.edu.
These synthetic routes allow for the creation of a diverse library of salicylate derivatives for various research and pharmaceutical applications.
Studies on Solubility of Dequalinium Salts in Multi-Component Systems (e.g., Water-Propylene Glycol-Ethanol)jst.go.jpnih.govasm.org
The solubility of dequalinium salts is a critical factor in their formulation for various applications. Research has been conducted to determine the solubility of dequalinium salicylate and dequalinium chloride in individual solvents and multi-component systems, specifically mixtures of water, ethanol, and propylene glycol nih.gov.
A study determined the solubility of these salts at various temperatures (0°C, 20°C, 40°C, and 60°C) using ultraviolet absorption for analysis nih.gov. The findings indicated that both dequalinium salicylate and dequalinium chloride are more soluble in mixed solvent systems than in any of the individual solvents alone nih.gov. This phenomenon, known as cosolvency, is common for poorly water-soluble compounds.
The research highlighted that there are specific solvent compositions that yield a maximum solubility for each salt. Through the use of a triangle diagram to plot the solubility curves, the study identified the optimal solvent ratios for maximum solubility nih.gov.
For dequalinium salicylate , the maximum solubility was achieved in a mixture of water, ethanol, and propylene glycol in a ratio of 25:35:40 nih.gov.
For dequalinium chloride , the peak solubility was found in a different ratio of 15:15:70 (water:ethanol:propylene glycol) nih.gov.
Similar solubility studies have been conducted for dequalinium acetate in the same water-ethanol-propylene glycol system, further contributing to the understanding of how these salts behave in complex solvent environments nih.gov.
Table 1: Optimal Solvent Ratios for Maximum Solubility of Dequalinium Salts
| Compound | Water (%) | Ethanol (%) | Propylene Glycol (%) |
|---|---|---|---|
| Dequalinium Salicylate | 25 | 35 | 40 |
| Dequalinium Chloride | 15 | 15 | 70 |
Development of Dequalinium-Related Bolaamphiphiles and Nanoparticle Systems for Researchwikipedia.orgstudy.com
Dequalinium is structurally classified as a bolaamphiphile or bolalipid. Bolaamphiphiles are molecules that have two polar head groups connected by a long, nonpolar hydrophobic chain researchgate.netnih.gov. In dequalinium, the two polar heads are aminoquinaldinium rings, and the hydrophobic chain is a decamethylene (ten-carbon) linker nih.gov. This unique structure makes dequalinium and its analogues valuable building blocks for creating self-assembling nanoparticle systems for research, particularly in drug and gene delivery nih.govnih.gov.
The amphipathic nature of dequalinium allows it to self-assemble into various nanostructures, most notably liposome-like vesicles known as DQAsomes nih.gov. These structures are being explored for their potential to encapsulate and deliver therapeutic agents.
Research in this area has also focused on synthesizing dequalinium analogues to create novel bolaamphiphiles with enhanced or specific properties. By modifying the headgroups or the linker chain, scientists can fine-tune the molecule's characteristics for different applications researchgate.net. For example, analogues have been developed based on the dequalinium chloride structure to serve as potent antimicrobial therapeutics researchgate.net. These new bolalipids have been studied for their activity against a range of pathogens, including bacteria, fungi, and mycobacteria researchgate.net. The development of these nanoparticle systems leverages the inherent properties of bolaamphiphiles to create stable and effective carriers for targeted delivery.
DQAsomes Formation and Characterizationwikipedia.orgstudy.com
DQAsomes are dequalinium-based, liposome-like vesicles that represent a prototype for mitochondria-targeted nanocarriers springerprofessional.demdpi.comfrontiersin.org. They were first described in 1998 and have since been extensively studied for the delivery of low-molecular-weight molecules and DNA to the mitochondria of living cells springerprofessional.demdpi.comfrontiersin.org.
The most common method for preparing DQAsomes is the thin-film hydration technique springerprofessional.de. This process involves dissolving dequalinium chloride (and often a stabilizing agent like cholesterol) in an organic solvent mixture, such as chloroform and methanol springerprofessional.de. The solvent is then evaporated under reduced pressure to form a thin lipid film on the inner surface of a round-bottom flask. This film is subsequently hydrated with an aqueous buffer, leading to the spontaneous self-assembly of the bolaamphiphile molecules into vesicular structures (DQAsomes). To achieve a more uniform size distribution, the resulting vesicle suspension can be subjected to homogenization techniques like sonication or extrusion.
The characterization of DQAsomes is crucial to ensure their suitability as nanocarriers. Key parameters that are typically measured include:
Size and Polydispersity Index (PDI) : Determined using dynamic light scattering (DLS), DQAsomes typically exhibit sizes in the nanometer range (e.g., 165-312 nm) with a low PDI indicating a homogenous population springerprofessional.de.
Zeta Potential : This measures the surface charge of the vesicles. Due to the cationic nature of dequalinium, DQAsomes possess a positive zeta potential, which is important for their interaction with negatively charged cell membranes and mitochondria springerprofessional.de.
Morphology : Transmission electron microscopy (TEM) is often used to visualize the spherical, vesicle-like structure of DQAsomes springerprofessional.de.
Encapsulation Efficiency : This determines the percentage of the drug or molecule of interest that has been successfully entrapped within the DQAsomes. Efficiencies can vary widely (e.g., 34% to 82%) depending on the encapsulated substance and formulation parameters springerprofessional.de.
Table 2: Typical Physicochemical Properties of DQAsomes
| Parameter | Typical Range/Value | Method of Analysis |
|---|---|---|
| Vesicle Size | 165 - 312 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | Low (indicates uniformity) | Dynamic Light Scattering (DLS) |
| Zeta Potential | Positive (cationic) | Laser Doppler Velocimetry |
| Morphology | Spherical vesicles | Transmission Electron Microscopy (TEM) |
| Encapsulation Efficiency | 34% - 82% | Spectrophotometry / Chromatography |
Encapsulation Research of Antimicrobial Agentsstudy.com
DQAsomes and related dequalinium-based nanoparticles have been explored as carriers for various bioactive molecules, leveraging their ability to encapsulate both hydrophobic and hydrophilic substances nih.govspringerprofessional.demdpi.comfrontiersin.org. The encapsulation of antimicrobial agents is a key area of interest, aiming to improve their delivery and efficacy.
The principle of encapsulation in DQAsomes is similar to that in traditional liposomes. Hydrophilic molecules can be entrapped in the aqueous core of the vesicle, while hydrophobic molecules can be incorporated into the hydrophobic bilayer formed by the decamethylene chains of the dequalinium molecules.
Research has demonstrated the successful encapsulation of various low-molecular-weight molecules and larger molecules like DNA within DQAsomes springerprofessional.demdpi.comfrontiersin.org. While specific studies focusing solely on encapsulating traditional antibiotics in DQAsomes are part of a broader research field, the technology has been explicitly applied to deliver antisense oligonucleotides into bacteria, which acts as a novel antimicrobial strategy springerprofessional.de. This demonstrates the capability of DQAsomes to transport antimicrobial agents across bacterial membranes.
The positively charged surface of DQAsomes facilitates interaction with and penetration of negatively charged bacterial cell walls, making them a promising delivery system for antibacterial agents. The encapsulation can protect the antimicrobial agent from degradation, control its release, and enhance its concentration at the site of infection, potentially overcoming resistance mechanisms and improving therapeutic outcomes.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Dequalinium (B1207927) Salicylate (B1505791) and Metabolitesmdpi.comresearchgate.net
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are paramount for the separation, identification, and quantification of Dequalinium salicylate and its breakdown products.
Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of Dequalinium salicylate. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
A typical RP-HPLC method for the analysis of the salicylate component utilizes a C18 column. longdom.orgimpactfactor.org The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier like methanol or acetonitrile, with the pH adjusted to ensure the proper ionization state of the analyte. longdom.orgturkjps.org For instance, a mobile phase composed of a phosphate buffer (pH 3.0) and methanol in an 80:20 v/v ratio has been successfully used. longdom.org Detection is commonly performed using a UV-VIS detector, with wavelengths around 230 nm or 270-282 nm being suitable for salicylate and its derivatives. mdpi.comlongdom.orgmdpi.com
For the simultaneous analysis of dequalinium and its potential metabolites, a gradient elution may be necessary to resolve compounds with different polarities. The development of such methods is crucial for studying the metabolic fate of Dequalinium salicylate. While specific methods for "Dequalinium salicylate" as a single entity are not extensively detailed in publicly available literature, methods for choline salicylate and other salicylates provide a strong foundation. researchgate.netmdpi.com For example, a method for choline salicylate used a Nucleosil 100 C18 column with a mobile phase of methanol–water–acetic acid (60:40:1, v/v/v). mdpi.com
| Parameter | Condition for Salicylate Analysis | Condition for Choline Salicylate Analysis |
|---|---|---|
| Stationary Phase (Column) | Xorabax XBD C18 (150 × 4.6 mm, 5 μm) longdom.org | Nucleosil 100 C18 (4.6 × 150 mm, 5 μm) mdpi.com |
| Mobile Phase | Phosphate buffer (pH 3.0): Methanol (80:20 v/v) longdom.org | Methanol:Water:Acetic acid (60:40:1, v/v/v) mdpi.com |
| Flow Rate | 1.0 mL/min longdom.org | 1.0 mL/min mdpi.com |
| Detection Wavelength | 230 nm longdom.org | 230 nm or 270 nm mdpi.com |
Spectrophotometric Methods (e.g., Colorimetric, Fluorimetric)mdpi.comresearchgate.net
Spectrophotometric methods offer a simpler and often more rapid alternative to chromatography for the quantification of Dequalinium salicylate, particularly the salicylate moiety.
Colorimetric Methods: These methods are typically based on the reaction of the salicylate ion with a chromogenic agent. A classic and widely used method involves the reaction of salicylate with ferric ions (Fe³⁺) in an acidic medium to form a distinct purple-colored complex, which can be quantified by measuring its absorbance at a specific wavelength, usually around 530-540 nm. nih.govresearchgate.netjapsonline.com This method is cost-effective and suitable for routine analysis. nih.gov Another colorimetric approach involves a diazotization coupling reaction. For instance, sodium salicylate can react with diazotized para-amino benzoic acid in an alkaline medium to form a bright yellow azo dye with maximum absorbance at 452 nm. medcraveonline.comjchps.com
Fluorimetric Methods: While less common for routine analysis, fluorimetric methods can offer higher sensitivity. Some salicylic (B10762653) acid esters can form fluorescent complexes with boric acid in acetic anhydride, providing a basis for their determination.
| Method | Reagent | Resulting Complex/Color | λmax (nm) | Linear Range |
|---|---|---|---|---|
| Colorimetric | Ferric Chloride (FeCl₃) japsonline.com | Bluish-purple | 537 nm | 12-72 µg/mL |
| Colorimetric | Diazotized p-amino benzoic acid medcraveonline.comjchps.com | Bright yellow | 452 nm | 2-30 µg/mL |
Enzymatic Assay Development for Salicylate Componentsmdpi.com
Enzymatic assays provide high specificity for the determination of the salicylate component of Dequalinium salicylate. These methods are particularly useful for analyzing biological samples where interference from other substances is a concern. nih.gov
The most common enzymatic assays for salicylate utilize the enzyme salicylate monooxygenase (also known as salicylate hydroxylase). nih.govnih.gov This enzyme catalyzes the conversion of salicylate to catechol in the presence of a cofactor, typically NADH or NADPH. nih.govnih.gov The concentration of salicylate can be determined by monitoring the decrease in absorbance of NADH at 340 nm as it is consumed in the reaction. nih.gov
Alternatively, the catechol produced can be reacted with another reagent, such as 4-aminophenol, to yield a colored product that can be measured colorimetrically. nih.gov This two-stage approach can enhance the specificity and sensitivity of the assay. nih.gov These enzymatic methods are known for their speed, precision, and lack of interference from salicylate metabolites and other structurally related compounds. nih.govnih.gov
Methodologies for Studying Cellular Uptake and Subcellular Localization
Understanding how dequalinium enters cells and where it localizes within them is essential for elucidating its mechanism of action. As a delocalized lipophilic cation, dequalinium's uptake and distribution are influenced by membrane potentials.
Studies on the cellular uptake of dequalinium have been conducted in various cell types, including tumor cells. Research on a boronated derivative of dequalinium demonstrated that the compound is taken up and retained in KB, F98, and C6 tumor cell lines, but not in the normal epithelial cell line CV1 nih.gov. This differential uptake suggests a degree of selectivity for malignant cells, which often have higher mitochondrial membrane potentials.
The mechanism of action for dequalinium involves its rapid absorption into the bacterial cell surface, followed by diffusion through the cell wall, which disrupts cell permeability drugbank.com. Once inside the cell, it interferes with crucial metabolic processes.
The subcellular localization of dequalinium is a key aspect of its function. It is known to target mitochondria, which is a characteristic of many delocalized lipophilic cations. This targeting is driven by the negative inside-membrane potential of the mitochondria. By accumulating in the mitochondria, dequalinium can inhibit the respiratory chain and interfere with ATP synthesis, ultimately leading to a depletion of the cell's energy sources drugbank.com.
Research has indicated that dequalinium can inhibit the bacterial F1-ATPase, which is involved in mitochondrial ATP synthesis, and block glucose metabolism drugbank.com. This disruption of energy production is a significant contributor to its antimicrobial and potential anticancer effects.
The following table outlines the key aspects of dequalinium's cellular uptake and subcellular localization:
| Process | Details | Implication | Source |
| Cellular Uptake | Rapidly absorbed into the bacterial cell surface and diffuses through the cell wall. | Disruption of bacterial cell permeability. | drugbank.com |
| Selective uptake and retention in certain tumor cell lines (KB, F98, C6). | Potential for targeted anticancer activity. | nih.gov | |
| Subcellular Localization | Accumulates in mitochondria. | Driven by the negative mitochondrial membrane potential. | drugbank.com |
| Mechanism of Action | Inhibits bacterial F1-ATPase and blocks glucose metabolism. | Depletion of cellular energy sources. | drugbank.com |
| Denatures proteins involved in the respiratory chain and glycolysis. | Interference with essential bacterial metabolic processes. | drugbank.com |
Q & A
Q. What are the established synthetic routes for dequalinium salicylate, and how do reaction conditions influence yield and purity?
Dequalinium salicylate is synthesized via quaternization of a bis-quinoline precursor with salicylic acid derivatives. Key variables include solvent polarity (e.g., ethanol vs. dimethylformamide), temperature (40–80°C), and stoichiometric ratios of reactants. HPLC and NMR are critical for purity assessment, with yields typically ranging from 60%–85% depending on purification protocols . Comparative studies with other salicylate esters (e.g., propyl salicylate) suggest that steric hindrance from the quinoline moieties may reduce esterification efficiency .
Q. How is the structural integrity of dequalinium salicylate validated in novel formulations?
Techniques include:
- FTIR : Confirms ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and aromatic C-H bonds from quinoline/salicylate groups.
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups on quinoline at δ 1.2–1.5 ppm) and verifies absence of unreacted precursors.
- XRD : Crystallinity analysis to detect polymorphic variations affecting solubility .
Q. What in vitro assays are suitable for preliminary evaluation of dequalinium salicylate’s antimicrobial activity?
Standard methods include:
- Broth microdilution (CLSI guidelines): Determines MIC/MBC against Gram-positive bacteria (e.g., S. aureus) and Candida spp.
- Time-kill kinetics : Assesses bactericidal/fungicidal activity over 24 hours.
- Biofilm assays : Quantifies inhibition via crystal violet staining or metabolic activity (resazurin assay) .
Q. How does dequalinium salicylate’s solubility profile impact experimental design in pharmacokinetic studies?
Dequalinium salicylate is insoluble in water and common organic solvents (e.g., DMSO), necessitating solubilization strategies:
- Co-solvents : Ethanol-PEG 400 mixtures (1:4 v/v) enhance solubility to ~2 mg/mL.
- Nanoemulsions : Lecithin-based carriers improve bioavailability in mucosal delivery studies .
Advanced Research Questions
Q. What mechanistic insights explain dequalinium salicylate’s dual activity as an antimicrobial and ion channel modulator?
- Antimicrobial Action : Disruption of microbial membranes via cationic quinoline groups, validated through fluorescence microscopy with membrane dyes (e.g., DiSC₃(5)).
- Ion Channel Effects : Blocks hSK1 potassium channels (IC₅₀ = 0.4 μM in HEK293 cells) via competitive binding to the apamin-sensitive site, altering neuronal afterhyperpolarization. Contrast with dequalinium chloride’s higher IC₅₀ (8 nM) highlights salicylate’s steric interference .
Q. How do conflicting pharmacokinetic data from rodent vs. primate models inform translational research?
Rodent studies report rapid clearance (t₁/₂ = 2.3 h), while primate models show prolonged absorption (t₁/₂ = 8.7 h) due to protein-binding differences. Methodological considerations:
Q. What experimental strategies resolve contradictions in dequalinium salicylate’s anti-inflammatory efficacy across cell lines?
Discrepancies arise from cell-type-specific expression of targets (e.g., PTP1B in HEK293T vs. macrophages). Solutions include:
- CRISPR knockouts : Validate PTP1B’s role in salicylate-mediated IRF9 modulation (see IP-IB assays in Figure 5).
- Dose-response normalization : Adjust for differential efflux pump (e.g., P-gp) activity using verapamil .
Q. Which advanced analytical techniques quantify dequalinium salicylate degradation products under varying storage conditions?
- HPLC-MS/MS : Identifies hydrolysis products (e.g., free salicylic acid) with a LOQ of 0.1 ng/mL.
- Forced degradation studies : Exposure to heat (40°C/75% RH) and UV light accelerates decomposition, guiding optimal storage at -20°C in amber vials .
Methodological Guidelines for Data Interpretation
- Handling Bioavailability Data : Normalize cutaneous absorption rates using Franz diffusion cells, accounting for salicylate’s logP (2.1) vs. dequalinium’s logP (3.8) .
- Statistical Contradictions : Apply mixed-effects models to reconcile interspecies variability, with Bonferroni correction for multiple comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
